molecular formula C15H13F2NOS B2518895 (2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone CAS No. 2185589-92-6

(2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2518895
CAS No.: 2185589-92-6
M. Wt: 293.33
InChI Key: CTRHCDUYHPSMGV-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is an organic compound that features a complex structure with both aromatic and heterocyclic components. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and a thiophene ring suggests unique chemical properties that could be exploited in different scientific and industrial contexts.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the effects of fluorinated and thiophene-containing molecules on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medicinally, the compound’s structure suggests potential activity as a pharmaceutical agent. Research may focus on its use as an anti-inflammatory, anticancer, or antimicrobial agent, given the known activities of similar compounds.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the fluorine and thiophene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions

    Pyrrolidine Synthesis: The pyrrolidine ring can be synthesized via the cyclization of appropriate amine precursors under acidic or basic conditions.

    Thiophene Introduction: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Difluorophenyl Group Addition:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Difluorophenyl)(3-phenylpyrrolidin-1-yl)methanone: Similar structure but lacks the thiophene ring.

    (2,4-Difluorophenyl)(3-(furan-2-yl)pyrrolidin-1-yl)methanone: Contains a furan ring instead of a thiophene ring.

    (2,4-Difluorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone lies in the combination of the difluorophenyl group and the thiophene ring, which imparts distinct electronic properties and potential biological activities. The presence of fluorine atoms can enhance metabolic stability and bioavailability, while the thiophene ring can provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

(2,4-difluorophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NOS/c16-11-3-4-12(13(17)8-11)15(19)18-6-5-10(9-18)14-2-1-7-20-14/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRHCDUYHPSMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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